molecular formula C11H14IN B3100967 1-(2-Iodobenzyl)pyrrolidine CAS No. 138154-61-7

1-(2-Iodobenzyl)pyrrolidine

Cat. No.: B3100967
CAS No.: 138154-61-7
M. Wt: 287.14 g/mol
InChI Key: WGJITBHZDTYAFB-UHFFFAOYSA-N
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Description

1-(2-Iodobenzyl)pyrrolidine is a chemical compound with the molecular formula C11H14IN . It is a member of the pyrrolidine class of compounds, which are five-membered nitrogen-containing heterocycles .


Synthesis Analysis

Pyrrolidines can be synthesized through various methods. One common approach involves the N-heterocyclization of primary amines with diols . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The specific synthesis process for this compound is not detailed in the available sources.


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolidine ring attached to a phenyl ring via a methylene bridge. The phenyl ring carries an iodine substituent . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available sources, pyrrolidines in general are known to participate in a variety of chemical reactions. These include ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .

Scientific Research Applications

Synthesis and Stereochemistry

  • Optically Pure Synthesis : The synthesis of optically pure 2-(l-hydroxybenzyl)piperidine and pyrrolidine is achieved through a tandem process involving nucleophilic addition and intramolecular elimination, demonstrating the chemical versatility of pyrrolidine derivatives (Ruano, Alemán, & Cid, 2006).
  • Structural Phase Transitions : Pyrrolidine derivatives exhibit unique structural phase transitions driven by spin-lattice interactions, highlighting their potential in materials science, particularly in the study of quasi-one-dimensional spin systems (Ren et al., 2005).

Medicinal Chemistry and Biological Activity

  • Anti-inflammatory Properties : Certain pyrrolidine derivatives, such as 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, show potential as anti-inflammatory and analgesic agents, indicating their relevance in pharmaceutical research (Ikuta et al., 1987).
  • Pyrrolidines in Antibacterial Research : Pyrrolidines are integral in the synthesis of quinolone antibacterials, serving as intermediates and highlighting their importance in the development of new antibiotics (Schroeder et al., 1992).
  • Natural Larvicides and Nematicides : New pyrrolidine alkaloids derived from plant sources show promising larvicidal and nematicidal activities, which could be useful in agricultural and public health applications (Liu et al., 2016).

Material Science and Organic Chemistry

  • Catalytic Processes : Pyrrolidines are used in catalytic processes like Z-selective linear dimerization of phenylacetylenes, demonstrating their utility in organic synthesis and catalysis (Ge, Meetsma, & Hessen, 2009).
  • Stereochemical Diversity in Synthesis : Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides offers a method to access diverse stereochemical patterns in enantioselective pyrrolidine synthesis, crucial for developing chiral drugs and materials (Adrio & Carretero, 2019).

Safety and Hazards

1-(2-Iodobenzyl)pyrrolidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Pyrrolidine derivatives, including 1-(2-Iodobenzyl)pyrrolidine, have potential in drug discovery due to their diverse biological activities. Future research could focus on exploring the pharmacophore space of these compounds and designing new pyrrolidine compounds with different biological profiles .

Properties

IUPAC Name

1-[(2-iodophenyl)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14IN/c12-11-6-2-1-5-10(11)9-13-7-3-4-8-13/h1-2,5-6H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJITBHZDTYAFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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